molecular formula C22H16ClFN4O2S2 B2488477 N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide CAS No. 1115901-08-0

N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2488477
CAS RN: 1115901-08-0
M. Wt: 486.96
InChI Key: UOKPWQIKMZPWDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives typically involves multi-step processes, starting from appropriate precursors such as carboxylic acids, hydrazides, and esters. These compounds are then cyclized under specific conditions to form the 1,2,4-oxadiazole ring. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides has been reported, showcasing the versatility of the 1,2,4-oxadiazole core in generating compounds with potential anti-inflammatory and anti-cancer activities (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including the title compound, is characterized by the presence of the oxadiazole ring, which significantly influences their chemical behavior and biological activity. Crystal structure analyses provide insights into the molecular conformation, intermolecular interactions, and potential reactivity sites. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in related reactions, was determined by single-crystal X-ray analysis, highlighting the influence of molecular geometry on the properties of oxadiazole derivatives (Viterbo, Calvino, & Serafino, 1980).

Scientific Research Applications

  • Crystal and Molecular Structure Analysis : The study of similar compounds like 5-phenyl-1,2,4-oxadiazole-3-carboxamide has provided insights into their crystal and molecular structures, which is fundamental for understanding their chemical properties and potential applications (Viterbo, Calvino, & Serafino, 1980).

  • Biological Evaluation and Spectral Analysis : Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and analyzed for their biological activities, including butyrylcholinesterase inhibition, which is relevant for understanding their potential pharmaceutical applications (Khalid et al., 2016).

  • Photochemistry and Molecular Rearrangements : Studies have explored the photochemistry of 1,2,4-oxadiazoles, leading to the synthesis of 1,2,4-thiadiazoles, which can have various applications, including in material science and drug development (Vivona, Buscemi, Asta, & Caronna, 1997).

  • Antimicrobial and Antitubercular Agents : Some derivatives of 1,3,4-oxadiazoles have been evaluated for their antimicrobial and antitubercular properties, which could be significant in developing new treatments for infectious diseases (Suresh Kumar, Prasad, & Chandrashekar, 2013).

  • Synthesis and Pharmacological Evaluation : The synthesis and pharmacological evaluation of related compounds, including those with anti-inflammatory and anti-cancer properties, demonstrate the diverse potential of these molecules in drug development (Gangapuram & Redda, 2009).

  • Solvatofluorochromic Properties : Research into the solvatofluorochromic properties of sulfonyl fluoride derivatives of 1,3,4-oxadiazole suggests potential applications as fluorescent probes in medicine and biology, aiding in diagnostics and research (Doroshenko et al., 1997).

Mechanism of Action

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-14-7-8-16(24)15(23)9-14/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKPWQIKMZPWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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